molecular formula C12H18ClNO B1379446 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride CAS No. 1798017-13-6

8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Cat. No. B1379446
CAS RN: 1798017-13-6
M. Wt: 227.73 g/mol
InChI Key: SIKAVJFONWNNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride” is a chemical compound with a broad spectrum of applications in various fields of scientific research and industry. It has a molecular weight of 227.73 g/mol .


Molecular Structure Analysis

The molecular formula of “8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride” is C12H18ClNO . The InChI code is 1S/C12H17NO.ClH/c1-12(2,3)9-5-4-6-10-11(9)14-8-7-13-10;/h4-6,13H,7-8H2,1-3H3;1H .


Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 227.73 . Unfortunately, specific physical and chemical properties like boiling point, melting point, etc., are not available in the resources.

Scientific Research Applications

I have conducted several searches to find specific scientific research applications for “8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride”, but unfortunately, the available information is limited and does not provide a comprehensive list of applications for this compound.

    Novel Anti-Cancer Agents

    There has been research into designing and synthesizing novel anti-tumor agents using related compounds as leading compounds based on combination principles .

    Synthesis of Pyrimidine Conjugates

    Studies have been conducted on the cytotoxicity and inhibitory activity of certain compounds against herpes simplex virus type 1 (HSV-1) in Vero E6 cells .

    Catalytic Effects in Synthesis

    There is research on the catalytic effect of Group IVB transition metal Lewis acids on Biginelli reaction, which involves the synthesis of substituted 3,4-dihydropyrimidin-2-(1H)-ones .

properties

IUPAC Name

8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-12(2,3)9-5-4-6-10-11(9)14-8-7-13-10;/h4-6,13H,7-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKAVJFONWNNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C(=CC=C1)NCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
Reactant of Route 2
8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
Reactant of Route 3
8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
Reactant of Route 4
8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
Reactant of Route 5
8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
Reactant of Route 6
Reactant of Route 6
8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.